

The Structural Elucidation of 4-Methyl Hydrogen L-aspartate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

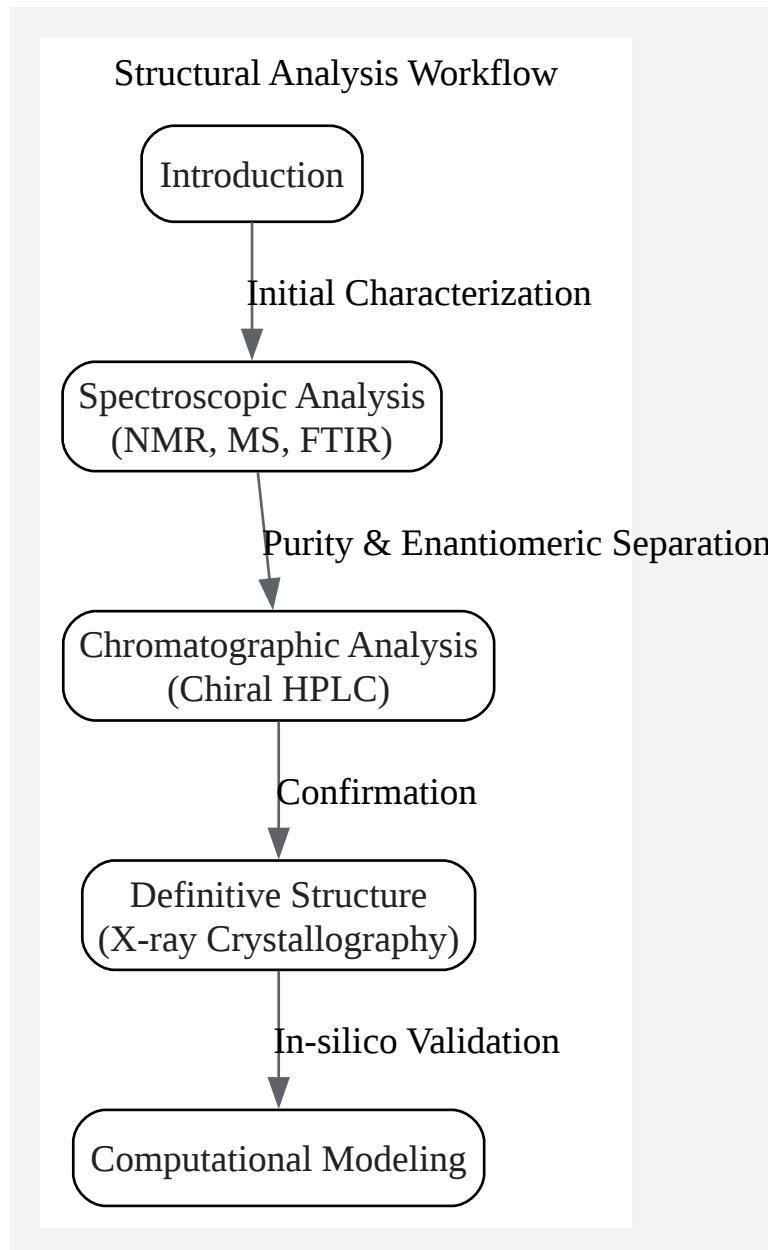
Compound of Interest

Compound Name: 4-Methyl hydrogen L-aspartate

Cat. No.: B1585408

[Get Quote](#)

Abstract


This technical guide provides a comprehensive framework for the structural analysis of **4-Methyl hydrogen L-aspartate**, an important amino acid derivative utilized as an intermediate in pharmaceutical synthesis.^[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a rigid set of protocols to offer a deep, causal understanding of the experimental choices involved in elucidating the structure of this molecule. By integrating foundational principles with detailed methodologies for key analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography—this guide establishes a self-validating system for the comprehensive characterization of **4-Methyl hydrogen L-aspartate** and related compounds. The guide further explores the role of computational modeling in complementing experimental data and concludes with a discussion on stereochemical analysis, a critical aspect for biologically active molecules.

Introduction: The Significance of 4-Methyl Hydrogen L-aspartate

4-Methyl hydrogen L-aspartate ($C_5H_9NO_4$, Molar Mass: 147.13 g/mol) is a derivative of the naturally occurring amino acid L-aspartic acid.^{[1][2]} Its significance lies primarily in its role as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[1] The precise three-dimensional structure of this molecule is

paramount, as it dictates its reactivity, physical properties, and, ultimately, the stereochemistry and efficacy of the final drug product.

This guide is structured to provide a logical and in-depth workflow for the complete structural characterization of **4-Methyl hydrogen L-aspartate**, emphasizing the "why" behind each experimental step.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural analysis of **4-Methyl hydrogen L-aspartate**.

Foundational Spectroscopic Analysis

The initial phase of structural elucidation involves a suite of spectroscopic techniques to determine the molecular formula, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **4-Methyl hydrogen L-aspartate**, both ^1H and ^{13}C NMR are essential.

2.1.1. Predicted ^1H NMR Spectrum

While an experimental spectrum for **4-Methyl hydrogen L-aspartate** is not readily available in public databases, we can predict the key signals based on the structure and data from L-aspartic acid.[3][4] The analysis would be conducted in a deuterated solvent, such as D_2O , to avoid obscuring the analyte signals. In D_2O , the acidic protons of the carboxylic acid and the amine protons will exchange with deuterium and will likely not be observed.[4]

Predicted Signal	Approximate Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~3.7	Singlet	3H	$-\text{OCH}_3$
b	~2.8	Doublet of Doublets	1H	$-\text{CH}_2-$ (diastereotopic proton 1)
c	~2.9	Doublet of Doublets	1H	$-\text{CH}_2-$ (diastereotopic proton 2)
d	~4.0	Doublet of Doublets	1H	$\alpha\text{-CH}$

Causality Behind the Predictions:

- $-\text{OCH}_3$ (a): The methyl protons of the ester will be a singlet as there are no adjacent protons to couple with. Its chemical shift around 3.7 ppm is characteristic of methyl esters.
- $-\text{CH}_2-$ (b, c): The two protons on the β -carbon are diastereotopic because they are adjacent to a chiral center (the α -carbon). This means they are in different chemical environments and will have different chemical shifts and will couple to each other and to the α -proton, resulting in a complex splitting pattern (doublet of doublets for each).
- $\alpha\text{-CH}$ (d): The proton on the α -carbon is coupled to the two diastereotopic protons of the methylene group, resulting in a doublet of doublets. Its proximity to the electron-withdrawing amino and carboxylic acid groups shifts it downfield.

2.1.2. Predicted ^{13}C NMR Spectrum

Similarly, a ^{13}C NMR spectrum can be predicted.[5][6][7][8]

Predicted Signal	Approximate Chemical Shift (ppm)	Assignment
1	~175	C=O (Carboxylic Acid)
2	~172	C=O (Ester)
3	~52	$\alpha\text{-CH}$
4	~50	$-\text{OCH}_3$
5	~36	$-\text{CH}_2-$

Causality Behind the Predictions:

- Carbonyls (1, 2): The two carbonyl carbons will appear at the most downfield positions due to the strong deshielding effect of the double-bonded oxygens. The ester carbonyl is typically slightly upfield from the carboxylic acid carbonyl.
- $\alpha\text{-CH}$ (3): The α -carbon, bonded to the nitrogen, will be in the 50-60 ppm range.
- $-\text{OCH}_3$ (4): The methyl carbon of the ester will be around 50-55 ppm.

- -CH₂- (5): The β -carbon will be the most upfield signal.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **4-Methyl hydrogen L-aspartate** in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for chemical shift calibration.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For more detailed structural information, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

Expected Fragmentation Pattern:

For **4-Methyl hydrogen L-aspartate**, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

m/z (mass-to-charge ratio)	Possible Fragment	Interpretation
148.05	$[M+H]^+$	Protonated molecular ion
131.02	$[M+H - NH_3]^+$	Loss of ammonia
102.05	$[M+H - H_2O - CO]^+$	Loss of water and carbon monoxide from the carboxylic acid
88.04	$[M+H - COOH - CH_3]^+$	Loss of the carboxylic acid and methyl group
59.01	$[COOCH_3]^+$	Fragment corresponding to the methyl ester group

Causality Behind Fragmentation:

The fragmentation of amino acid esters in a mass spectrometer is predictable. Common fragmentation pathways include the loss of small, stable neutral molecules like water, ammonia, and carbon monoxide. Cleavage of the bonds adjacent to the carbonyl groups is also a favored process.

Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of **4-Methyl hydrogen L-aspartate** in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote protonation.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Acquire the mass spectrum in positive ion mode using ESI. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known patterns for amino acid esters to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorptions:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-2500 (broad)	O-H stretch	Carboxylic Acid
~3000	N-H stretch	Amine
~1735	C=O stretch	Ester
~1710	C=O stretch	Carboxylic Acid
~1600	N-H bend	Amine
~1200	C-O stretch	Ester and Carboxylic Acid

Causality Behind Absorptions:

Each functional group has characteristic vibrational frequencies. The broad O-H stretch is typical for carboxylic acids due to hydrogen bonding. The two distinct C=O stretches for the ester and carboxylic acid are key identifiers. The N-H stretching and bending vibrations confirm the presence of the primary amine.

Experimental Protocol for FTIR Spectroscopy:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or a solution.
- **Data Acquisition:** Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Stereochemical Analysis: A Critical Step

For a chiral molecule like **4-Methyl hydrogen L-aspartate**, confirming the stereochemistry is crucial, especially in a pharmaceutical context.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.

Causality in Chiral Separation:

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, leading to different retention times. The choice of CSP is critical and often determined empirically. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol for Chiral HPLC:

- Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
- Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), that provides good separation of the enantiomers.
- Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The presence of a single peak with the expected retention time for the L-enantiomer would confirm the stereochemical purity.

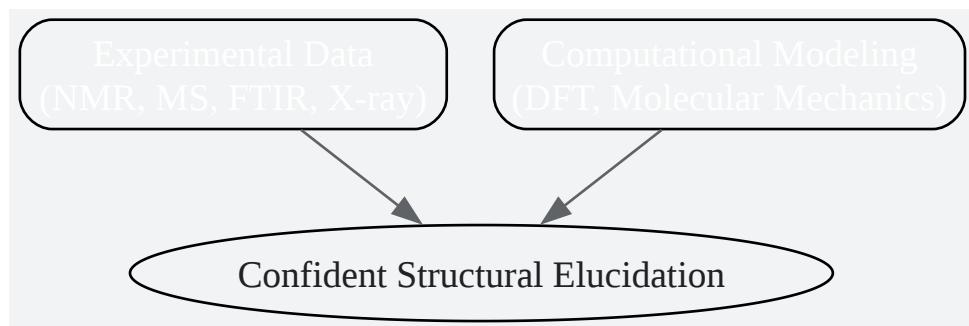
Definitive Structural Confirmation: X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.

Causality in Crystal Structure Determination:

The diffraction pattern of X-rays passing through a crystal is determined by the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom.

Experimental Protocol for X-ray Crystallography:


- Crystallization: Grow single crystals of **4-Methyl hydrogen L-aspartate** from a suitable solvent or solvent mixture. This is often the most challenging step.
- Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

The Role of Computational Modeling

Computational chemistry provides a powerful in-silico approach to complement experimental data.

Applications in Structural Analysis:

- NMR Chemical Shift Prediction: Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.[13][14][15][16]
- Conformational Analysis: Molecular mechanics and quantum mechanics can be used to determine the most stable conformations of the molecule in the gas phase or in solution.
- Vibrational Frequency Calculation: Theoretical calculations can predict the vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in peak assignment.

[Click to download full resolution via product page](#)

Caption: The synergy between experimental data and computational modeling.

Conclusion

The structural analysis of **4-Methyl hydrogen L-aspartate** is a multi-faceted process that relies on the synergistic application of various analytical techniques. While a definitive conclusion requires the acquisition and interpretation of experimental data for the specific molecule, this guide provides a robust and scientifically sound framework for undertaking such an analysis. By understanding the causal principles behind each experimental choice, researchers can confidently and efficiently elucidate the structure of this and other important amino acid derivatives, ensuring the quality and integrity of their work in drug discovery and development.

References

- Chiral separation of amino acid esters by micellar electrokinetic chromatography. *Anal Chem* 2010; 82(18): 1033-1039.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. *Anal Chem* 2012; 84(18): 1033-1039.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. *Anal Chem* 2013; 85(18): 1033-1039.
- Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design. *PubMed*.
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. *Anal Chem* 2014; 86(18): 1033-1039.
- Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relation. *Anal Chem* 2015; 87(18): 1033-1039.
- Amino Acid and Peptide Chiral Separation by Capillary Electrophoresis. *Anal Chem* 2016; 88(18): 1033-1039.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH.
- CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website.
- The 31P-NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- NMR Discrimination of d- and L- α -Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolariz
- Quantum chemical $^{13}\text{C}\alpha$ chemical shift calculations for protein NMR structure determination, refinement, and valid
- Comparisons of Computational and Experimental Thermochemical Properties of α -Amino Acids.
- Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH.
- ^{13}C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc..
- Automated Fragmentation QM/MM Calculation of NMR Chemical Shifts for Protein-Ligand Complexes. Frontiers.
- The reactions of α -amino acids and α -amino acid esters with high valent transition metal halides. RSC Publishing.
- Computational and experimental design of L-amino acid-based altern
- ^1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000191).
- Mass Spectrometry - Fragmentation P
- Basic ^1H - and ^{13}C -NMR Spectroscopy. Elsevier.
- ^{13}C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000191).
- Fragment
- ^{13}C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- China **4-Methyl hydrogen L-aspartate** (CAS# 2177-62-0) Manufacturer and Supplier. LookChem.
- [^1H , ^{13}C]-HSQC NMR Spectrum (2D, 400 MHz, H₂O, experimental) (HMDB0000191).
- 4-(Phenylmethyl) hydrogen L-aspartate | C₁₁H₁₃NO₄ | CID 101186. PubChem - NIH.
- bmse000875 L-Aspartic Acid
- ^1H and ^{13}C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- 1835-51-4, 4-Methyl hydrogen aspart
- The Missing Structures of Pasteur's Aspart

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191).
- FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP.
- How to decipher the L-Aspartic NMR graph. Quora.
- Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. PubMed Central.
- C-NMR Data of L-Aspartic Acid and L-Aspartic acid Ln 3+ Complexes.
- Crystal structure of caesium hydrogen (L)-aspartate and an overview of crystalline compounds of aspartic acid with inorganic constituents. University of Vienna - u:cris-Portal.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. China 4-Methyl hydrogen L-aspartate^{i1/4¹³C} CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. echemi.com [echemi.com]
- 3. bmse000875 L-Aspartic Acid at BMRB [bmrbi.io]
- 4. quora.com [quora.com]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. academic.oup.com [academic.oup.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural Elucidation of 4-Methyl Hydrogen L-aspartate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585408#structural-analysis-of-4-methyl-hydrogen-l-aspartate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com